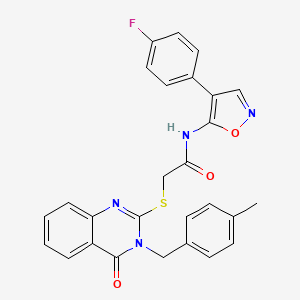

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

N-(4-(4-Fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a structurally complex molecule combining multiple pharmacophoric motifs:

- Isoxazole ring: A 5-membered heterocycle with oxygen and nitrogen atoms, substituted with a 4-fluorophenyl group at the 4-position.

- Quinazolinone core: A bicyclic system (3,4-dihydroquinazolin-4-one) functionalized with a 4-methylbenzyl group at the 3-position.

- Thioacetamide linker: A sulfur-containing bridge connecting the isoxazole and quinazolinone moieties.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and antimicrobial agents. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from analogous synthetic routes in sulfonamide and triazole derivatives .

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-[3-[(4-methylphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21FN4O3S/c1-17-6-8-18(9-7-17)15-32-26(34)21-4-2-3-5-23(21)30-27(32)36-16-24(33)31-25-22(14-29-35-25)19-10-12-20(28)13-11-19/h2-14H,15-16H2,1H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAQZGILUXBYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=NO4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound exhibiting potential biological activities. This article reviews the compound’s pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Isoxazole ring : Contributing to its biological activity.

- Fluorophenyl group : Enhancing lipophilicity and receptor binding.

- Quinazoline derivative : Known for its diverse pharmacological properties.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing isoxazole and quinazoline moieties often possess antimicrobial properties. The presence of the fluorophenyl group can enhance these effects by improving the compound's interaction with microbial targets.

Anti-inflammatory Effects

N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has been evaluated for its anti-inflammatory potential. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines, suggesting a possible mechanism through which this compound could exert anti-inflammatory effects.

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with isoxazole and quinazoline structures have been tested against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, showing varying degrees of inhibition.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Binding : The fluorophenyl group enhances binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Quinazoline Derivatives :

-

Cytotoxicity Assessment :

- Objective : Assess the cytotoxic effects on cancer cell lines.

- Results : Compounds demonstrated IC50 values ranging from 10 μM to 30 μM against MCF-7 cells, indicating moderate to strong cytotoxic effects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Spectral Data Comparisons

Key Observations:

Heterocyclic Diversity: Unlike the target compound, hydrazinecarbothioamides and triazoles in lack the fused quinazolinone system but share sulfur-containing linkages (C=S), which influence tautomerism and reactivity .

Spectral Differentiation: The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives contrasts with the target compound, where the quinazolinone’s ketone group (C=O at 4-position) would dominate its IR profile.

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs, a feature observed in fluorinated pharmaceuticals .

Challenges:

- Steric hindrance from the 4-methylbenzyl group on the quinazolinone may reduce reaction yields compared to less bulky analogs.

- Thioacetamide stability under basic/acidic conditions requires optimization, akin to triazole-thione tautomerization issues .

Computational and Crystallographic Insights

While direct data on the target compound are unavailable, highlights the use of SHELX software for small-molecule crystallography. Comparative studies could employ SHELXL for refining its crystal structure, leveraging its robustness in handling sulfur-containing heterocycles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling the isoxazole and quinazolinone moieties using thioglycolic acid derivatives under reflux in aprotic solvents (e.g., DMF or dioxane). Optimization involves adjusting reaction time (2–6 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for thioacetamide to quinazolinone). Catalysts like triethylamine improve yields by neutralizing HCl byproducts .

- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) or column chromatography.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Crystallize the compound in solvents like DMSO or methanol. Key steps:

Collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Solve phase problems using direct methods (SHELXS).

Refine anisotropic displacement parameters and validate via R-factor (<5%) .

- Challenges : Address twinning or disorder in the quinazolinone ring using SHELXD or iterative refinement.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination). Assess antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

- Data Interpretation : Compare activity to structurally similar analogs (e.g., fluorophenyl or methylbenzyl substitutions) to infer structure-activity relationships (SAR).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) elucidate its mechanism of action?

- Methodology :

- DFT : Calculate electronic properties (HOMO-LUMO, electrostatic potential) using Gaussian09 at B3LYP/6-31G(d) level to predict reactivity and binding sites.

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR or DHFR). Validate docking poses with MD simulations (NAMD, 100 ns trajectories) to assess stability .

- Integration with Experimental Data : Cross-validate computational predictions with SC-XRD bond lengths and enzymatic inhibition assays.

Q. How can contradictory bioactivity data across studies be resolved?

- Analysis Framework :

Compare synthetic routes: Impurities (e.g., unreacted thiol intermediates) may skew bioactivity. Use HPLC-MS to verify purity (>95%).

Assess assay conditions: Variations in cell culture media (e.g., serum concentration) or incubation time affect IC₅₀ values.

Evaluate stereochemical factors: Racemic mixtures vs. enantiopure forms (if applicable) using chiral HPLC .

- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain virulence or compound solubility (logP optimization via Hansch analysis).

Q. What strategies enhance selectivity for target enzymes or receptors?

- Methodology :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzyl with bulkier groups) to reduce off-target binding.

- Proteomic Profiling : Use kinome-wide screening (KinomeScan) to identify off-target kinase interactions.

- Mutagenesis Studies : Map binding pockets via alanine scanning of target proteins (e.g., EGFR L858R mutation) .

- Hybrid Approaches : Combine crystallography (to visualize binding modes) with free-energy perturbation (FEP) calculations to predict affinity changes.

Methodological Notes

- Synthetic Reproducibility : Document reaction conditions rigorously (solvent grade, inert atmosphere) to ensure reproducibility.

- Data Validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in bioactivity datasets.

- Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling and disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.